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Cat. No.: B160286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Acetyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that serves as a key

intermediate and building block in the synthesis of a variety of more complex molecules.[1][2]

Its tetrahydroquinoline core is a prevalent motif in numerous natural products and

pharmacologically active compounds, drawing significant attention in the fields of medicinal

chemistry and drug development.[3][4] This guide provides a comprehensive overview of the

chemical properties, synthesis, and known biological significance of 1-Acetyl-1,2,3,4-
tetrahydroquinoline, tailored for a scientific audience.

Chemical and Physical Properties
1-Acetyl-1,2,3,4-tetrahydroquinoline is a colorless to almost colorless clear liquid.[5] Key

quantitative data for this compound are summarized in the table below for easy reference and

comparison.
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Property Value Reference(s)

CAS Number 4169-19-1 [6]

Molecular Formula C₁₁H₁₃NO [2][6]

Molecular Weight 175.23 g/mol [2][6]

Boiling Point 295 °C [1]

Density 1.12 g/cm³ [1]

Refractive Index 1.5770-1.5810 [7]

pKa (Predicted) 1.17 ± 0.20 [7]

Synthesis and Experimental Protocols
The synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline and its derivatives can be achieved

through various methods. A primary route involves the acylation of 1,2,3,4-tetrahydroquinoline.

Below are generalized experimental protocols based on common synthetic strategies for

tetrahydroquinolines and their N-acetylated derivatives.

General Acetylation of 1,2,3,4-tetrahydroquinoline
This protocol describes a typical N-acetylation reaction.

Materials:

1,2,3,4-tetrahydroquinoline

Acetic anhydride

A suitable base (e.g., triethylamine or pyridine)

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Sodium bicarbonate solution (saturated)

Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolve 1,2,3,4-tetrahydroquinoline in the anhydrous solvent in a round-bottom flask

equipped with a magnetic stir bar.

Add the base to the solution and cool the mixture in an ice bath.

Slowly add acetic anhydride dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for a specified time (typically a few

hours, monitored by TLC).

Upon completion, quench the reaction by adding water or a saturated solution of sodium

bicarbonate.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

(e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by

brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to yield the crude product.

Purify the crude product by column chromatography on silica gel if necessary.

Reductive Amination followed by Acetylation
An alternative approach involves the synthesis of the tetrahydroquinoline ring system followed

by acetylation. Domino reactions, which combine multiple steps in a single operation, are

efficient for producing the core structure.[8]
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Conceptual Workflow:

Conceptual Workflow for Tetrahydroquinoline Synthesis

Starting Materials
(e.g., 2-nitroarylketone and aldehyde)

Domino Reaction
(e.g., Reduction-Reductive Amination)

Reaction Conditions

1,2,3,4-Tetrahydroquinoline Intermediate

Cyclization

N-Acetylation

Acetic Anhydride, Base

1-Acetyl-1,2,3,4-tetrahydroquinoline

Final Product

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline.

Spectroscopic Data
Characterization of 1-Acetyl-1,2,3,4-tetrahydroquinoline is typically performed using NMR

and IR spectroscopy. While a comprehensive public database of spectra for this specific
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compound is not readily available, data for closely related structures can provide valuable

reference points.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the quinoline ring, as well as the aliphatic protons of the tetrahydro

portion and the acetyl group.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of

the acetyl group (typically in the range of 165-190 ppm), aromatic carbons, and the aliphatic

carbons of the saturated ring.[5][6]

4.2. Infrared (IR) Spectroscopy The IR spectrum of 1-Acetyl-1,2,3,4-tetrahydroquinoline
would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching

vibration, typically appearing in the region of 1630-1680 cm⁻¹. Aromatic C-H and aliphatic C-H

stretching vibrations would also be present.

Biological Activity and Mechanism of Action
The specific biological activity and mechanism of action for 1-Acetyl-1,2,3,4-
tetrahydroquinoline are not extensively documented in publicly available literature. However,

the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been the

subject of significant research, revealing a wide range of pharmacological effects.[3][4][9]

Derivatives of the tetrahydroquinoline scaffold have been investigated for their potential as:

Anticancer agents: Some tetrahydroquinolines exhibit cytotoxic and antiproliferative

activities.[10]

Anti-inflammatory agents: The tetrahydroisoquinoline core is found in molecules with anti-

inflammatory properties.[11]

Opioid Receptor Modulators: N-substituted tetrahydroquinolines have been studied as

ligands for μ- and δ-opioid receptors, with potential applications in pain management.[4][6]
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RORγ Inverse Agonists: Certain 1,2,3,4-tetrahydroquinoline derivatives have been identified

as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target

for prostate cancer therapy.[12]

NF-κB Inhibitors: Novel derivatives of 1,2,3,4-tetrahydroquinolines have shown potent

inhibition of NF-κB transcriptional activity.

A related compound, 1-acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (ADTIQ), formed

from the reaction of dopamine with methylglyoxal, has been studied as a potential neurotoxin in

the context of diabetes and Parkinson's disease.[8] This suggests that N-acetylated tetrahydro-

isoquinoline and -quinoline structures can have significant biological implications.

The N-acetylation of the tetrahydroquinoline core can influence the molecule's affinity for

biological targets. For instance, in a series of μ-opioid receptor agonists/δ-opioid receptor

antagonists, N-acetylation increased the affinity for the δ-opioid receptor.[6]

Given the diverse activities of the parent scaffold, a generalized potential mechanism of action

for N-acetylated tetrahydroquinolines could involve interaction with various receptors and

signaling pathways.
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Potential Biological Targets of N-Acetylated Tetrahydroquinolines
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Caption: Potential interaction of N-acetylated tetrahydroquinolines with various biological

targets.

Safety and Handling
1-Acetyl-1,2,3,4-tetrahydroquinoline should be handled with appropriate safety precautions

in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General safety recommendations include:

Working in a well-ventilated area or under a chemical fume hood.

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.
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Avoiding inhalation of vapors and contact with skin and eyes.

Storing in a tightly closed container in a cool, dry place.

Conclusion
1-Acetyl-1,2,3,4-tetrahydroquinoline is a valuable chemical entity with a foundational role in

the synthesis of more complex molecules of medicinal interest. While its specific biological

activities are yet to be fully elucidated, the broader family of tetrahydroquinolines exhibits a rich

pharmacology. This guide provides a consolidated resource of its known properties and

synthetic approaches, serving as a valuable tool for researchers engaged in drug discovery

and development. Further investigation into the specific biological targets and mechanisms of

action of 1-Acetyl-1,2,3,4-tetrahydroquinoline is warranted to fully explore its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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